Dicloxacillin(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dicloxacillin Sodium is the sodium salt form of dicloxacillin, a broad-spectrum, semi-synthetic beta-lactam with bactericidal and beta-lactamase resistant activity. Dicloxacillin sodium binds to penicillin binding proteins (PBP) located on the inner membrane of the bacterial cell wall. It also inhibits the cross-linkage of peptidoglycan, a critical component of bacterial cell walls. This leads to the inhibition of bacterial cell wall synthesis and eventually causes cell lysis.

Dicloxacillin(1-) is a penicillinate anion. It is a conjugate base of a dicloxacillin.

One of the PENICILLINS which is resistant to PENICILLINASE.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dicloxacillin exhibits significant pharmacological characteristics:

- Mechanism of Action : It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial lysis. This action is effective against both gram-positive and some gram-negative bacteria, making it a versatile antibiotic .

- Stability Against Beta-Lactamases : Dicloxacillin is resistant to hydrolysis by many beta-lactamases, including penicillinases, which enhances its efficacy against resistant strains of bacteria .

Clinical Applications

-

Treatment of Infections :

- Staphylococcal Infections : Dicloxacillin is primarily indicated for treating infections caused by penicillinase-producing staphylococci, such as skin and soft tissue infections, osteomyelitis, and endocarditis .

- Comparative Efficacy : Studies have shown that dicloxacillin offers lower mortality rates compared to other antibiotics like cefuroxime in treating staphylococcal bacteremia .

- Specific Conditions :

Case Study 1: Efficacy in Staphylococcus aureus Bacteremia

A retrospective study involving 588 cases of penicillin-susceptible Staphylococcus aureus revealed that treatment with dicloxacillin resulted in a 10% mortality rate at 30 days, significantly lower than the 39% observed with cefuroxime . This highlights dicloxacillin's effectiveness in serious infections.

Case Study 2: Photoinduced Reactions

A rare case report documented a patient developing acute exanthematous pustulosis after exposure to sunlight while on dicloxacillin. This underscores the need for awareness regarding potential adverse effects associated with this antibiotic .

Pharmacokinetics and Dosage

Dicloxacillin demonstrates rapid absorption and high protein binding (approximately 96%) in the bloodstream, which contributes to its effectiveness. The typical dosage ranges from 250 mg to 500 mg administered every 6 hours, depending on the severity of the infection .

Data Table: Comparative Efficacy of Antibiotics

| Antibiotic | Mortality Rate (%) | Key Indications |

|---|---|---|

| Dicloxacillin | 10 | Staphylococcus aureus bacteremia |

| Cefuroxime | 39 | Staphylococcus aureus bacteremia |

| Penicillin | 20 | General bacterial infections |

Eigenschaften

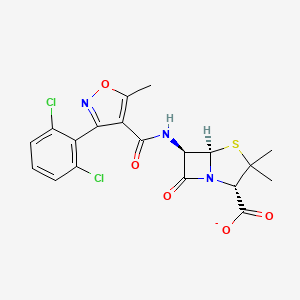

Molekularformel |

C19H16Cl2N3O5S- |

|---|---|

Molekulargewicht |

469.3 g/mol |

IUPAC-Name |

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |

InChI-Schlüssel |

YFAGHNZHGGCZAX-JKIFEVAISA-M |

SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Isomerische SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |

Kanonische SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Synonyme |

Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.